4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride
Overview
Description
4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride (4-TBCPMHCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of piperidine, a cyclic organic compound that is composed of six carbon atoms and a nitrogen atom. 4-TBCPMHCl has been studied for its potential use in laboratory experiments, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been explored for its synthesis methodologies and structural characteristics. For instance, Zhang Guan-you discussed using piperidin-4-one hydrochloride as a raw material for synthesizing related piperidine derivatives, highlighting the compound's relevance in synthetic chemistry (Zhang Guan-you, 2010). Similarly, the work by Didierjean et al. on the synthesis and X-ray studies of tert-butyl piperidine derivatives underscores the interest in detailed structural analysis to inform further applications (Didierjean et al., 2004).
Medicinal Chemistry and Drug Design
- In the context of medicinal chemistry, the structural motifs of piperidine and its derivatives, such as those involving 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride, are often investigated for their potential in drug design. For example, Yamashita et al. explored the synthesis of piperidine derivatives for application as triple reuptake inhibitors, which could have implications for the development of new therapeutic agents (Yamashita et al., 2015).
Enzyme Inhibition and Biological Activity
- Research by Chonan et al. into novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors showcases the exploration of piperidine derivatives for their enzyme inhibitory properties and potential therapeutic benefits, offering insights into the biological activity of such compounds (Chonan et al., 2011).
Structural and Chemical Properties
- The synthesis and characterization of related piperidine derivatives have been a focus for understanding the chemical and structural properties that influence their reactivity and potential applications. For instance, the work by Szafran et al. on the crystal and molecular structure of 4-carboxypiperidinium chloride provides valuable data on the molecular geometry and intermolecular interactions that could influence the use of similar compounds in various scientific applications (Szafran et al., 2007).
properties
IUPAC Name |
4-[(4-tert-butyl-2-chlorophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-16(2,3)13-4-5-15(14(17)10-13)19-11-12-6-8-18-9-7-12;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEQGGNLTFKRLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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